2,5-Dimethyl-3-nitrofuran
Description
Properties
CAS No. |
61759-73-7 |
|---|---|
Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.12 g/mol |
IUPAC Name |
2,5-dimethyl-3-nitrofuran |
InChI |
InChI=1S/C6H7NO3/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3 |
InChI Key |
DQJBDTSUWYXKRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-3-nitrofuran typically involves nitration of 2,5-dimethylfuran. The nitration process can be carried out using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This method yields the desired nitrofuran compound with high efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Continuous flow reactors and advanced purification techniques are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-3-nitrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Carbonyl derivatives such as aldehydes and ketones.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated furans.
Scientific Research Applications
2,5-Dimethyl-3-nitrofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its role in developing new antibiotics and antimicrobial agents.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-nitrofuran involves the reduction of the nitro group to reactive intermediates, which can interact with bacterial enzymes and DNA. These interactions inhibit essential bacterial processes, leading to cell death. The compound targets multiple pathways, making it effective against a broad range of bacteria .
Comparison with Similar Compounds
(a) Ranitidine-Related Nitroacetamide (N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide)
- The nitro group is part of an acetamide moiety rather than directly attached to the furan ring .
- Reactivity : The nitroacetamide group may participate in hydrogen bonding or act as a leaving group in nucleophilic reactions, whereas the nitro group in 2,5-dimethyl-3-nitrofuran is more likely to direct electrophilic attacks on the aromatic ring.
(b) 2,5-Dimethyltetrahydrofuran (CAS 1003-38-9)
- Structural Differences : This compound (C₆H₁₂O) is a saturated tetrahydrofuran derivative with methyl groups at the 2- and 5-positions but lacks the nitro group. The saturated ring reduces aromaticity and reactivity compared to this compound .
- Applications : Primarily used as a solvent or intermediate in organic synthesis. Its lack of functional groups limits its utility in reactions requiring electron-deficient aromatic systems.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Substituents | Aromaticity | Key Functional Groups |
|---|---|---|---|---|
| This compound | 141.13 | 2-CH₃, 5-CH₃, 3-NO₂ | Aromatic | Nitro, Methyl |
| Ranitidine nitroacetamide | ~337.4 (estimated) | 5-N(CH₃)₂, nitroacetamide side | Aromatic | Nitroacetamide, Sulphanyl |
| 2,5-Dimethyltetrahydrofuran | 100.16 | 2-CH₃, 5-CH₃ | Non-aromatic | Ether, Methyl |
Key Observations :
- Ranitidine-related compounds demonstrate how nitro groups in side chains (vs. directly on the ring) alter solubility and biological activity .
Reactivity and Stability
- This compound: The nitro group deactivates the ring toward electrophilic substitution but facilitates nucleophilic aromatic substitution under harsh conditions.
- Comparison with Ranitidine Derivatives : The nitroacetamide in Ranitidine derivatives undergoes hydrolysis more readily than the nitro group on the furan ring, as seen in stability studies under acidic conditions .
Biological Activity
2,5-Dimethyl-3-nitrofuran (DMNF) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with DMNF, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is a nitrofuran derivative characterized by a furan ring with two methyl groups at positions 2 and 5, and a nitro group at position 3. Its chemical structure can be represented as follows:
The biological activity of DMNF is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : DMNF can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- DNA Interaction : The compound may bind to DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : DMNF has been shown to induce oxidative stress in cells, which can lead to apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that DMNF exhibits notable antimicrobial properties against various pathogens. A study highlighted its effectiveness against Mycobacterium tuberculosis , demonstrating a minimum inhibitory concentration (MIC) of . This suggests potential use in treating tuberculosis.
| Pathogen | MIC (μM) |
|---|---|
| Mycobacterium tuberculosis | 0.019 |
| Staphylococcus aureus | TBD |
| Candida spp. | TBD |
Anticancer Properties
DMNF has also been evaluated for its anticancer effects. In vitro studies have shown that it induces apoptosis in cancer cell lines through ROS generation and DNA damage . The compound's selectivity towards cancer cells over normal cells makes it a candidate for further development.
Case Studies
- Antitubercular Activity : In a study involving various nitrofuran derivatives, DMNF was found to have superior antitubercular activity compared to other analogs. The study emphasized the importance of the nitrofuran moiety in enhancing biological efficacy .
- Antifungal Activity : Another investigation reported that DMNF exhibited antifungal activity against drug-resistant strains of Candida , showcasing its broad-spectrum potential .
- Oxidative Stress Induction : Research demonstrated that DMNF could significantly increase ROS levels in cancer cells, leading to enhanced cytotoxicity . This property is particularly valuable in the context of developing new cancer therapies.
Future Directions and Research Implications
The promising biological activities of DMNF suggest several avenues for future research:
- Structural Modifications : Further studies could explore how modifications to the DMNF structure affect its biological activity and selectivity.
- In Vivo Studies : Conducting animal studies will be crucial to evaluate the pharmacokinetics and therapeutic potential of DMNF.
- Combination Therapies : Investigating the effects of DMNF in combination with existing antibiotics or anticancer agents could enhance treatment efficacy.
Q & A
Q. What are the established synthetic routes for 2,5-Dimethyl-3-nitrofuran, and what factors influence yield optimization?
- Methodological Answer : The synthesis typically involves nitration of 2,5-dimethylfuran using nitric acid or mixed acid systems. Key factors include:
- Temperature Control : Maintaining ≤10°C to avoid over-nitration or decomposition.
- Solvent Selection : Polar aprotic solvents (e.g., acetic anhydride) enhance regioselectivity at the 3-position.
- Catalyst Use : Sulfuric acid as a proton donor improves reaction efficiency.
Yield optimization requires post-reaction neutralization (e.g., sodium bicarbonate) and purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent).
Reference Data : Similar nitration protocols for furan derivatives are validated in synthetic chemistry literature .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm). Splitting patterns confirm substitution.
- ¹³C NMR : Nitro groups deshield adjacent carbons (δ 140–160 ppm).
- IR Spectroscopy : Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and symmetric stretch (~1350 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 155 (C₆H₇NO₃⁺) and fragmentation patterns (e.g., loss of NO₂ group).
Reference Data : Structural analogs like 2,3-dihydro-2,5-dimethylfuran (NIST: 17108-52-0) provide benchmark spectral data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound across studies?
- Methodological Answer :
- Controlled Replication : Standardize experimental conditions (e.g., humidity, oxygen levels) to isolate degradation pathways.
- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures under inert vs. oxidative atmospheres.
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent residues, impurities).
Reference Framework : Qualitative contradiction analysis principles from social science research can guide systematic data reconciliation .
Q. What computational chemistry approaches are suitable for modeling the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive sites (e.g., nitro group directing effects).
- Molecular Dynamics (MD) : Simulate solvent interactions to assess steric hindrance from methyl groups.
- Transition State Analysis : Identify activation barriers for nitration or halogenation pathways.
Reference Data : NIST-provided 3D structural data (InChIKey: QGSXQQMTEWPJHL-UHFFFAOYSA-N) enables accurate model parameterization .
Q. How should researchers design experiments to investigate the catalytic hydrogenation mechanisms of this compound?
- Methodological Answer :
- Kinetic Studies : Monitor nitro-to-amine conversion rates via UV-Vis or HPLC under varying pressures (1–5 atm H₂).
- Isotope Labeling : Use deuterated solvents (e.g., D₂O) to trace hydrogenation pathways.
- In-Situ Spectroscopy : Operando IR or Raman to detect intermediates (e.g., hydroxylamine).
Data Handling : Apply mathematical formulas (e.g., rate law derivations) as per NEMSIS-compliant frameworks for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
